![molecular formula C7H6BrN3 B1377216 4-Bromo-1H-benzo[d]imidazol-2-amine CAS No. 1266114-75-3](/img/structure/B1377216.png)

4-Bromo-1H-benzo[d]imidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

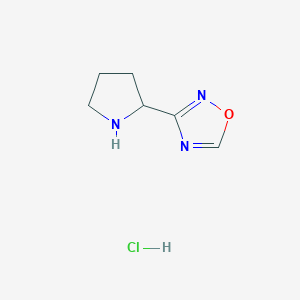

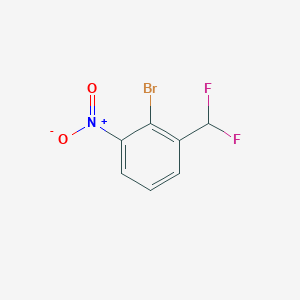

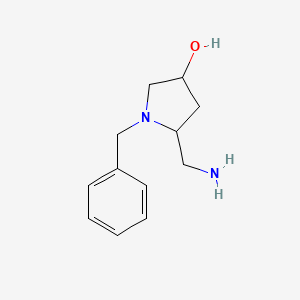

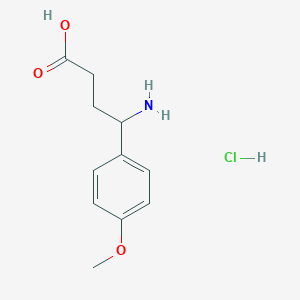

4-Bromo-1H-benzo[d]imidazol-2-amine is a chemical compound with the molecular formula C7H6BrN3. It has a molecular weight of 212.05 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Synthesis Analysis

The synthesis of imidazole derivatives, such as 4-Bromo-1H-benzo[d]imidazol-2-amine, has been a topic of interest in recent years due to their broad range of chemical and biological properties . Various synthetic routes have been reported in the literature . For example, Yadav et al. synthesized a compound similar to 4-Bromo-1H-benzo[d]imidazol-2-amine and evaluated it for anti-tubercular activity .Molecular Structure Analysis

The molecular structure of 4-Bromo-1H-benzo[d]imidazol-2-amine consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

4-Bromo-1H-benzo[d]imidazol-2-amine is a solid substance . It is highly soluble in water and other polar solvents . It has a molecular weight of 212.05 .Scientific Research Applications

Synthesis and Biological Activity

4-Bromo-1H-benzo[d]imidazol-2-amine serves as a precursor in the synthesis of various biologically active compounds. For instance, novel thiazole and imidazole derivatives have been synthesized for evaluation against bacterial and fungal strains, exhibiting promising antimicrobial activities (Reddy & Reddy, 2010). These findings underscore the potential of derivatives of 4-Bromo-1H-benzo[d]imidazol-2-amine in developing new antimicrobial agents.

Synthetic Methodologies

4-Bromo-1H-benzo[d]imidazol-2-amine is also integral in advancing synthetic methodologies. For example, it has been utilized in the microwave-assisted synthesis of pyrimidine- and quinazoline-fused benzimidazole derivatives, showcasing moderate to good yields and emphasizing the efficiency of microwave irradiation in facilitating these reactions (Kim et al., 2018). Moreover, a catalyst-/metal-/oxidant-free method for the deaminative thiolation of 1H-benzo[d]imidazol-2-amines has been developed, representing an environmentally friendly synthetic route for producing thio-substituted benzimidazoles (Zheng et al., 2022).

Safety And Hazards

The safety information for 4-Bromo-1H-benzo[d]imidazol-2-amine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for the research and development of 4-Bromo-1H-benzo[d]imidazol-2-amine and its derivatives could involve the exploration of their potential applications in various fields. Given their broad range of chemical and biological properties, these compounds could be used in the development of new drugs . Further studies could also focus on improving the synthetic routes for these compounds .

properties

IUPAC Name |

4-bromo-1H-benzimidazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H3,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWBPTWXQVFJIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743761 |

Source

|

| Record name | 4-Bromo-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1H-benzo[d]imidazol-2-amine | |

CAS RN |

1266114-75-3 |

Source

|

| Record name | 4-Bromo-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-1,3-benzodiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Aminoethyl)(methyl)amino]acetic acid dihydrochloride](/img/structure/B1377141.png)